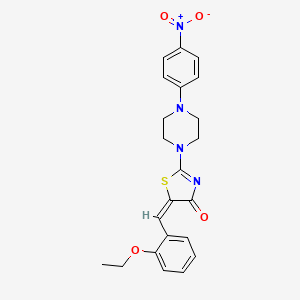

(E)-5-(2-ethoxybenzylidene)-2-(4-(4-nitrophenyl)piperazin-1-yl)thiazol-4(5H)-one

描述

Structural Significance of (E)-5-(2-Ethoxybenzylidene)-2-(4-(4-Nitrophenyl)piperazin-1-yl)thiazol-4(5H)-one

The compound’s structure comprises three critical domains:

- Thiazol-4(5H)-one core : The thiazole ring, a five-membered heterocycle with nitrogen and sulfur atoms, confers planarity and π-electron density, enabling interactions with hydrophobic pockets and hydrogen-bonding residues in biological targets. The 4(5H)-one moiety introduces a ketone group, enhancing polarity and hydrogen-bond acceptor capacity.

- Piperazine-1-yl substituent : The piperazine ring at position 2 of the thiazole provides conformational flexibility and basicity. The 4-nitrophenyl group attached to piperazine introduces strong electron-withdrawing effects, potentially stabilizing charge-transfer interactions with aromatic residues in enzyme active sites.

- (E)-2-Ethoxybenzylidene moiety : The benzylidene group at position 5 adopts an E-configuration, optimizing spatial alignment for target engagement. The 2-ethoxy substituent balances lipophilicity and solubility, while its ether oxygen may participate in hydrogen bonding.

Key Structural Contributions to Bioactivity :

- The thiazole ring’s sulfur atom facilitates metal chelation, a property exploited in multitarget agents for neurodegenerative diseases.

- Piperazine’s nitrogen atoms enable salt bridge formation with aspartate or glutamate residues, as seen in kinase inhibitors like Dasatinib.

- The nitro group on the phenyl ring enhances electron-deficient character, promoting interactions with electron-rich regions of proteins, such as tyrosine or tryptophan side chains.

Synthetic routes to analogous compounds often employ Knoevenagel condensation for benzylidene formation and nucleophilic substitutions to install piperazine groups, as demonstrated in recent thiazole-piperazine hybrid syntheses. For instance, bromoacetyl intermediates have been used to cyclize with thiourea, yielding 2-aminothiazoles that subsequently react with chloroacetyl chloride and piperazine derivatives.

Historical Evolution of Thiazole-Piperazine Pharmacophores in Drug Discovery

The integration of thiazole and piperazine motifs in drug design spans over seven decades:

- 1950s–1970s : Early applications focused on antibacterial agents. Thiabendazole (a thiazole benzimidazole) and piperazine-based anthelmintics like diethylcarbamazine laid the foundation for heterocyclic therapeutics.

- 1980s–2000s : Advances in combinatorial chemistry enabled systematic exploration of thiazole-piperazine hybrids. The Hantzsch thiazole synthesis and solid-phase peptide synthesis techniques were adapted to generate libraries for high-throughput screening. Notably, Dasatinib (Sprycel®), a dual thiazole-piperazine kinase inhibitor, received FDA approval in 2006 for leukemia, showcasing the pharmacophores’ potential in oncology.

- 2010s–Present : Focus shifted to multitarget agents. For example, thiazole-piperazine derivatives now target Alzheimer’s disease via cholinesterase inhibition and β-amyloid aggregation modulation. Antiplasmodial hybrids, such as compound 2291-61 (EC~50~ = 102 nM against Plasmodium falciparum), highlight applications in infectious diseases.

Technological Drivers :

- Parallel Synthesis : Methods detailed by Nisic et al. (2023) enable efficient diversification of 4-chloromethylthiazoles with piperazines, yielding libraries like the 2291 series.

- Computational Modeling : Molecular docking studies reveal how the ethoxybenzylidene group in similar compounds occupies hydrophobic clefts in galectin-1, while the nitroaryl-piperazine moiety stabilizes interactions via π-stacking.

Clinical Relevance : Of 17 FDA-approved thiazole-containing drugs, 12 incorporate additional nitrogen heterocycles, with piperazine appearing in 39 approved drugs as of 2023. This synergy underscores the hybrid’s potential for optimizing pharmacokinetics and target engagement.

属性

IUPAC Name |

(5E)-5-[(2-ethoxyphenyl)methylidene]-2-[4-(4-nitrophenyl)piperazin-1-yl]-1,3-thiazol-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O4S/c1-2-30-19-6-4-3-5-16(19)15-20-21(27)23-22(31-20)25-13-11-24(12-14-25)17-7-9-18(10-8-17)26(28)29/h3-10,15H,2,11-14H2,1H3/b20-15+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYISMJXGKNOPMP-HMMYKYKNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C=C2C(=O)N=C(S2)N3CCN(CC3)C4=CC=C(C=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=CC=C1/C=C/2\C(=O)N=C(S2)N3CCN(CC3)C4=CC=C(C=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (E)-5-(2-ethoxybenzylidene)-2-(4-(4-nitrophenyl)piperazin-1-yl)thiazol-4(5H)-one typically involves a multi-step process:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under basic conditions.

Introduction of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the thiazole intermediate.

Addition of the Nitrophenyl Group: The nitrophenyl group is incorporated via electrophilic aromatic substitution reactions, often using nitrobenzene derivatives.

Formation of the Ethoxybenzylidene Group: The final step involves the condensation of the thiazole-piperazine intermediate with 2-ethoxybenzaldehyde under basic or acidic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

化学反应分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxybenzylidene and piperazine moieties.

Reduction: Reduction reactions can target the nitro group, converting it to an amine.

Substitution: The thiazole and piperazine rings can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.

Major Products

Oxidation: Products may include carboxylic acids or ketones.

Reduction: The primary product is the corresponding amine.

Substitution: Various substituted thiazole or piperazine derivatives.

科学研究应用

Chemistry

In chemistry, (E)-5-(2-ethoxybenzylidene)-2-(4-(4-nitrophenyl)piperazin-1-yl)thiazol-4(5H)-one is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, this compound is investigated for its potential antimicrobial, antifungal, and anticancer activities. The presence of the nitrophenyl and thiazole groups is particularly significant, as these moieties are known to interact with various biological targets.

Medicine

In medicine, research focuses on the compound’s potential as a therapeutic agent. Studies have explored its efficacy in inhibiting the growth of cancer cells, as well as its potential use as an antimicrobial agent.

Industry

Industrially, the compound may be used in the development of new pharmaceuticals, agrochemicals, and materials with specific properties.

作用机制

The mechanism of action of (E)-5-(2-ethoxybenzylidene)-2-(4-(4-nitrophenyl)piperazin-1-yl)thiazol-4(5H)-one involves its interaction with various molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the thiazole ring can interact with enzymes and receptors. These interactions can disrupt cellular processes, leading to the compound’s biological effects.

相似化合物的比较

Structural Modifications and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Computational and Experimental Data

- Dihedral Angles: The methoxy derivative shows a 12.01° dihedral angle between the thiazolidinone and benzene rings, favoring planarity for π-π stacking . The target compound’s ethoxy group may increase this angle, reducing stacking efficiency.

- Solubility : Methoxy and hydroxy analogs exhibit higher aqueous solubility than the ethoxy-containing target compound, as observed in LogP calculations (methoxy: ~2.1 vs. ethoxy: ~2.8) .

生物活性

The compound (E)-5-(2-ethoxybenzylidene)-2-(4-(4-nitrophenyl)piperazin-1-yl)thiazol-4(5H)-one is a hybrid molecule that combines a thiazole core with piperazine and an ethoxybenzylidene moiety. This unique structure suggests potential biological activities, particularly in anticancer and antimicrobial domains. This article reviews the biological activity of this compound, focusing on its synthesis, mechanism of action, and efficacy based on various studies.

Synthesis

The synthesis of this compound typically involves the condensation of 2-(4-(4-nitrophenyl)piperazin-1-yl)thiazol-4(5H)-one with 2-ethoxybenzaldehyde. The reaction conditions generally include the use of solvents such as ethanol or methanol under reflux conditions to facilitate the formation of the desired product.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole-based compounds, including those with piperazine modifications. The compound has been evaluated against various cancer cell lines, including breast cancer cell lines such as MCF-7 and MDA-MB-231.

Key Findings:

- Cell Viability: The compound exhibited significant cytotoxicity against MCF-7 cells with an IC50 value indicating effective inhibition of cell proliferation.

- Mechanism of Action: Molecular docking studies suggest that the compound interacts favorably with key receptors involved in tumor growth, such as HER2 and VEGFR, indicating a potential mechanism for its anticancer effects .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity.

In Vitro Studies:

- Bacterial Strains Tested: The compound was tested against various bacterial strains including Staphylococcus aureus and Escherichia coli.

- Results: The compound demonstrated significant antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

- Thiazole Ring: Known for its role in enhancing biological activity due to its electron-withdrawing properties.

- Piperazine Moiety: Provides flexibility and enhances interactions with biological targets.

- Ethoxybenzylidene Group: Contributes to lipophilicity, improving cell membrane permeability.

Case Studies

Several case studies have been conducted to evaluate the pharmacological profile of similar compounds:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。